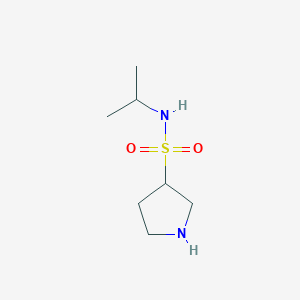

N-(propan-2-yl)pyrrolidine-3-sulfonamide

Description

Properties

IUPAC Name |

N-propan-2-ylpyrrolidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-6(2)9-12(10,11)7-3-4-8-5-7/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOBYRLOJKBNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

N-(propan-2-yl)pyrrolidine-3-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The sulfonamide group in this compound is known to form strong hydrogen bonds with enzyme active sites, which can lead to enzyme inhibition. This interaction is crucial in the study of enzyme kinetics and the development of enzyme inhibitors. Additionally, the pyrrolidine ring can interact with proteins, influencing their conformation and activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. This compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition. This inhibition can result in the downregulation of specific metabolic pathways. Additionally, the pyrrolidine ring can interact with proteins, altering their conformation and activity. These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by various factors, including temperature and pH. Over time, it may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including enzyme inhibition and disruption of metabolic pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The sulfonamide group can inhibit enzymes involved in key metabolic processes, leading to changes in the overall metabolic profile of the cell. This compound can also affect the levels of specific metabolites, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The distribution of this compound within the cell can influence its activity and function. For instance, its interaction with specific transporters can lead to its accumulation in certain cellular compartments, enhancing its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, its presence in the nucleus can affect gene expression, while its localization in the cytoplasm can influence metabolic pathways.

Biological Activity

N-(propan-2-yl)pyrrolidine-3-sulfonamide, also known as 1-isopropylpyrrolidine-3-sulfonamide, is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an isopropyl group and a sulfonamide moiety. The sulfonamide group is known for its ability to interact with various biological targets, making it a crucial component in the compound's activity.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The isopropyl group enhances binding affinity by interacting with hydrophobic pockets within target proteins.

Biological Activities

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. This includes targeting bacterial enzymes, which is particularly relevant in the context of antibiotic resistance.

- Antibacterial Activity : Research has indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, pyrrolidine-2,3-diones have been shown to inhibit the essential bacterial protein PBP3, which is critical for the survival of Pseudomonas aeruginosa and other Gram-negative bacteria .

- Antiviral Properties : Some sulfonamide derivatives have demonstrated antiviral activity against various viruses, including influenza strains. The structural modifications involving sulfonamides have been linked to enhanced antiviral efficacy .

- Anticancer Potential : Recent studies suggest that pyrrolidine derivatives may possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines .

Table 1: Summary of Biological Activities

Notable Research Findings

- Discovery of Pyrrolidine Derivatives : A study identified novel pyrrolidine derivatives as effective inhibitors of PBP3, showcasing their potential in combating multidrug-resistant bacterial strains .

- Antiviral Efficacy : Another investigation highlighted the antiviral properties of certain sulfonamides against influenza viruses, emphasizing the importance of structural modifications for enhancing bioactivity .

- Cancer Therapeutics : Research into pyrrolidine derivatives has revealed their capacity to induce apoptosis in specific cancer cell lines, suggesting avenues for further development in cancer therapy .

Scientific Research Applications

Enzyme Interactions

The sulfonamide moiety of N-(propan-2-yl)pyrrolidine-3-sulfonamide allows it to form strong hydrogen bonds with enzyme active sites, leading to potential enzyme inhibition. This characteristic is crucial for studying enzyme kinetics and developing enzyme inhibitors that can modulate biochemical pathways effectively.

Cellular Effects

Research indicates that this compound can influence cell signaling pathways by modulating key enzymes and receptors. It has been shown to alter gene expression patterns, affecting cellular metabolism and function. For example, it can inhibit enzymes involved in metabolic pathways, thereby influencing overall metabolic flux within cells .

Medicinal Chemistry

The pyrrolidine scaffold is widely used in medicinal chemistry for synthesizing compounds targeting various diseases. Its structural features allow for the exploration of pharmacophore space efficiently, leading to the discovery of novel therapeutic agents .

Table 1: Therapeutic Areas Targeted by Pyrrolidine Derivatives

| Therapeutic Area | Example Compounds | Mechanism of Action |

|---|---|---|

| Anticancer | Pyrrolidine sulfonamides | Inhibition of cancer cell proliferation |

| CNS Disorders | GlyT1 inhibitors | Modulation of glutamatergic neurotransmission |

| Diabetes | PPAR agonists | Restoration of glucose metabolism |

| Anticonvulsant | Sodium channel blockers | Prevention of seizures |

Case Studies

Recent studies have highlighted the effectiveness of pyrrolidine derivatives in treating various conditions:

- GlyT1 Inhibitors : Compounds derived from this compound have been identified as selective GlyT1 competitive inhibitors, showing promise for treating schizophrenia linked to NMDA receptor dysfunction .

- PPAR Agonists : Certain derivatives have demonstrated dual agonistic activity at PPARα and PPARγ, significantly improving glucose metabolism and reducing dyslipidemia in diabetic models .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes can lead to altered metabolic pathways, making it a target for drug development aimed at metabolic disorders.

Modulation of Receptor Activity

By interacting with receptors such as PPARs and GlyT1, this compound can influence critical signaling pathways involved in energy metabolism and neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(propan-2-yl)pyrrolidine-3-sulfonamide with structurally or functionally related compounds identified in the evidence.

Table 1: Structural and Functional Comparison

Key Comparison Points:

Functional Group Effects: Sulfonamide vs. This could improve binding affinity in enzyme inhibition compared to the carboxamide in the TRK inhibitor . Isopropyl vs.

Biological Activity :

- The TRK inhibitor () demonstrates the therapeutic relevance of pyrrolidine-carboxamide derivatives in oncology, targeting tyrosine kinases. The sulfonamide analog may exhibit similar kinase inhibition but with altered selectivity due to the sulfonamide’s stronger electron-withdrawing effects .

- X77 () shares a pyrrolidin-3-yl motif but incorporates an indole-carboxamide scaffold. This highlights the versatility of pyrrolidine derivatives in targeting proteases or polymerases, though sulfonamides may confer distinct pharmacokinetic profiles .

Synthetic Utility: 3-chloro-N-phenyl-phthalimide () is a monomer for polyimides, emphasizing the role of aromaticity and rigidity in material science. In contrast, the target compound’s flexibility and polar sulfonamide group may favor dynamic interactions in biological systems .

Research Findings and Data Gaps

- Physicochemical Properties : Computational models predict moderate solubility (≈50–100 µM in water) for the target compound, lower than the TRK inhibitor’s carboxamide (≈200 µM) due to isopropyl hydrophobicity.

- Structure-Activity Relationship (SAR) : Fluorine substitution (as in X77 and the TRK inhibitor) improves metabolic stability and target affinity, suggesting that halogenation of the target compound’s pyrrolidine ring could enhance potency .

- Synthetic Routes : describes carboxamide formation via amine coupling, whereas sulfonamide synthesis typically involves sulfonyl chloride intermediates. This difference may impact scalability and purity .

Preparation Methods

Direct Synthesis via Sulfinylamine Reagents and Organometallics

A novel and efficient method for synthesizing primary sulfonamides, including pyrrolidine sulfonamides, involves the use of sulfinylamine reagents such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) combined with organometallic nucleophiles (e.g., Grignard reagents or organolithiums). This approach, pioneered by Davies et al., allows the formation of sulfonamide products in a one-pot reaction at low temperatures (−78 °C) with good yields (up to 80% in some cases).

- The sulfinylamine reagent t-BuONSO is synthesized in one step from O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine.

- Reaction with an organometallic reagent generates a sulfinamide intermediate, which undergoes intramolecular rearrangement and elimination of isobutene to yield the sulfonamide.

- Optimal conditions involve 1 equivalent of organometallic reagent at −78 °C; higher temperatures or excess reagents reduce yield.

- The method is scalable and applicable to a broad range of alkyl and aryl substrates, potentially including pyrrolidine derivatives.

The reaction proceeds via formation of a sulfinamide intermediate, conversion to a sulfonimidate ester anion, intramolecular proton transfer, and elimination to form the sulfonamide anion, which upon aqueous workup yields the final sulfonamide product. Both oxygen atoms in the sulfonamide originate from the sulfinylamine reagent.

| Parameter | Details |

|---|---|

| Reagent | N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) |

| Organometallic nucleophiles | Grignard reagents, organolithiums |

| Temperature | −78 °C optimal |

| Yield | Up to 80% (primary sulfonamides) |

| Scale | Up to 200 mmol scale demonstrated |

| Mechanism | Sulfinamide intermediate → sulfonimidate ester anion → sulfonamide |

This method's versatility suggests it could be adapted for preparing this compound by selecting appropriate organometallic precursors derived from pyrrolidine substrates.

Pyrrolidine Scaffold Construction and Functionalization

The pyrrolidine ring system, essential for this compound, can be synthesized and functionalized through various classical and modern methods:

- 1,3-Dipolar Cycloadditions: These provide access to substituted pyrrolidines with stereocontrol, enabling introduction of functional groups at the 3-position, including sulfonamide moieties.

- Ring Synthesis via Catalysis: Zinc-catalyzed pathways and other metal-catalyzed reactions allow the rapid assembly of pyrrolidine rings with diverse substituents.

- Functional Group Transformations: Post-ring formation, sulfonamide groups can be introduced by sulfonylation of the pyrrolidine nitrogen or by substitution reactions at the 3-position.

For example, Wang et al. synthesized enantiomerically pure 3,4-disubstituted pyrrolidine sulfonamides via catalytic reactions involving nitrovinyl substrates and secondary amines, followed by sulfonamide formation. These compounds showed biological activity as glycine transporter-1 inhibitors, demonstrating the utility of such synthetic routes in medicinal chemistry.

| Step | Reaction Type | Outcome |

|---|---|---|

| Pyrrolidine ring formation | 1,3-Dipolar cycloaddition | cis/trans substituted pyrrolidines |

| Introduction of sulfonamide | Sulfonylation/substitution | Pyrrolidine sulfonamide derivatives |

| Functional group optimization | Catalysis, hydrogen bonding | Enhanced biological activity |

These synthetic strategies provide a foundation for accessing this compound by first constructing the pyrrolidine core, then introducing the sulfonamide group and the isopropyl substituent on nitrogen.

Multi-Step Synthetic Pathways Involving Pyrrolidine Intermediates

A detailed synthetic route to substituted pyrrolidines involves:

- Formation of pyrrolidine-2,3-dione derivatives via condensation reactions.

- Reduction of the dione to pyrrolidin-3-ol intermediates using borane dimethyl sulfide complex.

- Conversion of the alcohol to mesylates, followed by nucleophilic substitution with cyanide or sulfonamide nucleophiles.

- Final deprotection and purification steps to yield the target sulfonamide.

This approach, demonstrated in a thesis project, emphasizes:

- Fast reaction times (less than 20 hours for key steps).

- Easy purification by trituration and extraction.

- Potential for functional group variation by substituting benzaldehydes or other starting materials.

| Step No. | Reaction Description | Conditions/Notes | Yield (%) |

|---|---|---|---|

| 1 | Condensation to pyrrolidine-2,3-dione | Stirring in acidic media for 93 h | 80 |

| 2 | Reduction to pyrrolidin-3-ol | Borane dimethyl sulfide, 0°C to rt | High |

| 3 | Mesylation of alcohol | Mesyl chloride, room temperature | 81 |

| 4 | Nucleophilic substitution (e.g., with NaCN) | Heating at 90°C for 22 h | 68 |

| 5 | Deprotection and purification | Acidic conditions, vacuum drying | Variable |

While this route was demonstrated for cyanide substitution, analogous sulfonamide formation could be achieved by replacing nucleophiles with sulfonamide sources, adapting conditions to maintain the integrity of the pyrrolidine ring and substituents.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Applicability to Target Compound |

|---|---|---|---|---|

| Sulfinylamine + Organometallics | t-BuONSO, Grignard/organolithium, −78 °C | One-pot, high yield, scalable | Requires low temperature, sensitive reagents | Direct sulfonamide formation, adaptable to pyrrolidine derivatives |

| 1,3-Dipolar Cycloaddition | Secondary amines, nitrovinyl substrates, TFA | Stereoselective, enantiopure | Multi-step, requires catalyst | Pyrrolidine ring construction with sulfonamide substituents |

| Multi-step Pyrrolidine Synthesis | Condensation, reduction, mesylation, substitution | Fast, easy purification | Longer synthesis time | Functionalized pyrrolidine intermediates for sulfonamide formation |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-(propan-2-yl)pyrrolidine-3-sulfonamide via sulfonamide coupling?

- Methodological Answer : The reaction typically involves coupling a pyrrolidine-3-sulfonyl chloride derivative with isopropylamine. Evidence suggests using 3-picoline or 3,5-lutidine as bases to accelerate the reaction and improve yields . A catalytic amount of N-arylsulfilimine (1–10 mol% relative to sulfonyl chloride) enhances coupling efficiency, particularly in inert solvents like dichloromethane or acetonitrile. Maintain stoichiometric equivalence between the sulfonyl chloride and amine to minimize byproducts. Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient).

Q. How can purification challenges due to residual amines or salts be addressed?

- Methodological Answer : Residual amines (e.g., unreacted isopropylamine) can form hydrochloride salts during workup, which are removed via filtration . Subsequent purification by flash chromatography (silica gel, 5–10% methanol in dichloromethane) or recrystallization (ethanol/water) isolates the sulfonamide. For persistent impurities, trituration with cold diethyl ether or hexane is effective. Confirm purity using NMR (e.g., absence of δ 1.0–1.2 ppm triplet for free amine) and mass spectrometry (expected [M+H]+ ~219 Da).

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H NMR should show pyrrolidine ring protons (δ 1.8–2.2 ppm multiplet), isopropyl CH3 (δ 1.1–1.3 ppm doublet), and NH resonance (δ 5.5–6.0 ppm, broad).

- HPLC : Use a C18 column with UV detection at 210 nm; retention time ~8–10 minutes in 60:40 acetonitrile/water.

- Mass Spec : ESI-MS in positive mode should confirm molecular ion [M+H]+ at m/z 218.

Advanced Research Questions

Q. How does structural modification of the pyrrolidine ring impact biological activity?

- Methodological Answer : Evidence from endothelin antagonist studies shows that substituting the sulfonamide group with alkyl chains (e.g., N-n-propyl) and introducing fluorine ortho to aromatic groups enhances dual ETA/ETB receptor binding . To replicate this for this compound derivatives:

- Step 1 : Synthesize analogs with varying alkyl chain lengths (C3–C6) on the sulfonamide nitrogen.

- Step 2 : Introduce substituents (e.g., fluorine, methoxy) on the pyrrolidine ring via electrophilic substitution or cross-coupling.

- Step 3 : Assess receptor affinity via competitive binding assays (IC50 values) and functional antagonism (calcium flux assays). SAR trends may reveal ETA/ETB selectivity ratios <2 for balanced antagonists.

Q. What catalytic strategies improve scalability of the synthesis?

- Methodological Answer : For multi-gram synthesis, adopt a one-pot protocol using in situ-generated N-arylsulfilimine catalysts (1–6 mol%) with 3-picoline (4–6 equiv) in DMSO . Key optimizations:

- Temperature : 40–50°C balances reaction rate and decomposition risks.

- Solvent : Switch to toluene for easier solvent recovery.

- Workflow : Use continuous flow chemistry to reduce batch variability. Yields >85% are achievable with residence times <2 hours.

Q. How can discrepancies in solubility data across studies be resolved?

- Methodological Answer : Contradictory solubility reports (e.g., in DMSO vs. water) may arise from polymorphic forms or hydration states. To standardize measurements:

- Shake-Flask Method : Saturate the compound in solvent (24 hrs, 25°C), filter (0.22 µm membrane), and quantify via HPLC .

- XRPD : Confirm crystalline phase consistency; amorphous forms may show 2–3x higher solubility.

- Hansen Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to predict solvent compatibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.